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molecular formula C20H19Cl2NO2 B8515019 1,1'-(9H-Carbazole-3,6-diyl)bis(4-chlorobutan-1-one) CAS No. 53428-18-5

1,1'-(9H-Carbazole-3,6-diyl)bis(4-chlorobutan-1-one)

Cat. No. B8515019
M. Wt: 376.3 g/mol
InChI Key: QOTXIXZOVGSEOG-UHFFFAOYSA-N
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Patent
US03946021

Procedure details

A solution of 15.0 g (0.04 mole) of 3,6-bis(4-chlorobutyryl)carbazole, 85.0 g (1.0 mole) of piperidine and 2.0 g of potassium iodide in 15 ml of tetrahydrofuran was heated at 110°C in a reaction bomb for 24 hours with stirring. Upon cooling the reaction mixture was filtered and diluted with 700 ml of ice water. The resulting solid was washed with water, dried over magnesium sulfate and recrystallized from chloroformpetroleum ether (75°-90°C) and then from acetone to give the desired product. M.P. 171°-173°C, λmaxEtOH 259, E1cm1% 894.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:8]=[CH:9][C:10]2[NH:11][C:12]3[C:17]([C:18]=2[CH:19]=1)=[CH:16][C:15]([C:20](=[O:25])[CH2:21][CH2:22][CH2:23]Cl)=[CH:14][CH:13]=3)=[O:6].[NH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1.[I-].[K+]>O1CCCC1>[N:26]1([CH2:2][CH2:3][CH2:4][C:5]([C:7]2[CH:8]=[CH:9][C:10]3[NH:11][C:12]4[C:17]([C:18]=3[CH:19]=2)=[CH:16][C:15]([C:20](=[O:25])[CH2:21][CH2:22][CH2:23][N:26]2[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]2)=[CH:14][CH:13]=4)=[O:6])[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClCCCC(=O)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(CCCCl)=O
Name
Quantity
85 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
diluted with 700 ml of ice water
WASH
Type
WASH
Details
The resulting solid was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroformpetroleum ether (75°-90°C)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCC(=O)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(CCCN1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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